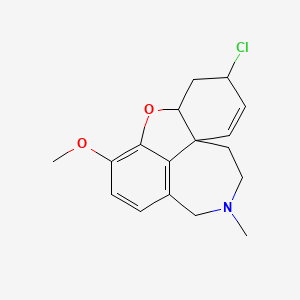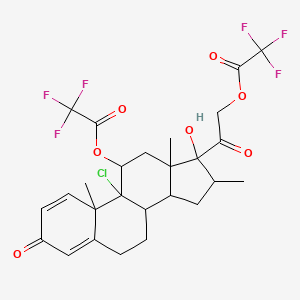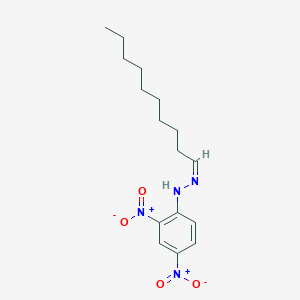
Decanal 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Décanal 2,4-dinitrophénylhydrazone, également connu sous le nom de Caprinaldéhyde-2,4-dinitrophénylhydrazone ou Décylaldehyde-2,4-dinitrophénylhydrazone, est un composé chimique de formule moléculaire CH3(CH2)8CH=NNHC6H3(NO2)2 et d'une masse moléculaire de 336,39 g/mol . Ce composé est un dérivé du déc anal, un aldéhyde, et de la 2,4-dinitrophénylhydrazine, un réactif couramment utilisé pour la détection des composés carbonylés .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Décanal 2,4-dinitrophénylhydrazone implique généralement la réaction du déc anal avec la 2,4-dinitrophénylhydrazine. La réaction est effectuée dans un solvant tel que le méthanol, avec l'ajout d'une petite quantité d'acide sulfurique concentré pour catalyser la réaction . Le mélange réactionnel est ensuite chauffé pour faciliter la formation du dérivé hydrazone. Le produit est généralement purifié par recristallisation à partir du méthanol ou de l'éthanol .
Méthodes de production industrielle
Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que l'extraction en phase solide pour éliminer les réactifs non consommés .
Analyse Des Réactions Chimiques
Types de réactions
. Dans ces réactions, le composé réagit avec les aldéhydes et les cétones pour former des dérivés hydrazone.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent la 2,4-dinitrophénylhydrazine et divers aldéhydes ou cétones. Les réactions sont généralement effectuées dans des solvants tels que le méthanol, avec l'ajout d'acide sulfurique pour catalyser la réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont des dérivés hydrazone, qui se caractérisent par la présence d'une double liaison carbone-azote (C=N) dans la structure .
Applications de la recherche scientifique
Le Décanal 2,4-dinitrophénylhydrazone a plusieurs applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du Décanal 2,4-dinitrophénylhydrazone implique une réaction d'addition-élimination nucléophile. La 2,4-dinitrophénylhydrazine s'ajoute d'abord sur la double liaison carbone-oxygène d'un aldéhyde ou d'une cétone (étape d'addition) pour former un composé intermédiaire. Cet intermédiaire perd ensuite une molécule d'eau (étape d'élimination) pour former le dérivé hydrazone . Cette réaction est utile pour détecter la présence de composés carbonylés, car elle entraîne la formation d'un précipité de couleur vive.
Applications De Recherche Scientifique
Decanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
Comparaison Avec Des Composés Similaires
Composés similaires
- Formaldéhyde-2,4-dinitrophénylhydrazone
- Acétaldéhyde-2,4-dinitrophénylhydrazone
- Benzaldéhyde-2,4-dinitrophénylhydrazone
Comparaison
Le Décanal 2,4-dinitrophénylhydrazone est unique dans sa structure en raison de la présence d'une longue chaîne alkyle (déc anal) attachée au groupe hydrazone. Cela le distingue d'autres composés similaires tels que le Formaldéhyde-2,4-dinitrophénylhydrazone et l'Acétaldéhyde-2,4-dinitrophénylhydrazone, qui ont des chaînes alkyles plus courtes
Propriétés
Formule moléculaire |
C16H24N4O4 |
|---|---|
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
Clé InChI |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
SMILES isomérique |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

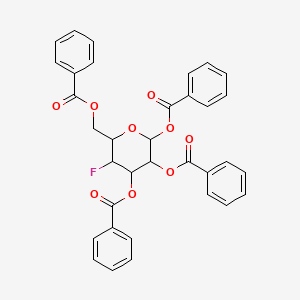
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
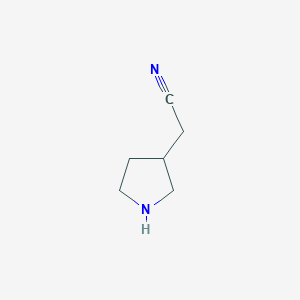

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
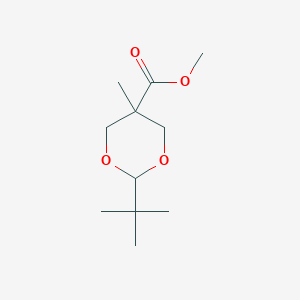

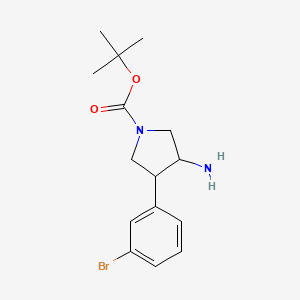
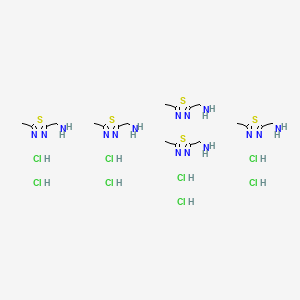
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
